2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the ethyl and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce additional halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A structurally similar compound with potential medicinal applications.
Uniqueness
2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and fluoro groups can enhance its stability and biological activity compared to other indole derivatives .
Properties
CAS No. |
919120-47-1 |
---|---|
Molecular Formula |
C14H17FN2 |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-ethyl-9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C14H17FN2/c1-2-17-7-3-4-13-12(9-17)11-8-10(15)5-6-14(11)16-13/h5-6,8,16H,2-4,7,9H2,1H3 |
InChI Key |
HOVPQJRURDQENU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.